2-(5-Nitro-1H-indol-1-yl)propanoic acid
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Overview
Description
2-(5-Nitro-1H-indol-1-yl)propanoic acid is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular derivative features a nitro group at the 5-position of the indole ring and a propanoic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-1H-indol-1-yl)propanoic acid typically involves the nitration of indole followed by the introduction of the propanoic acid group. One common synthetic route is the nitration of indole using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. Subsequently, the indole nitro derivative undergoes a Fischer indole synthesis to introduce the propanoic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and controlled reaction conditions to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Nitro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can produce 2-(5-amino-1H-indol-1-yl)propanoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitro-1H-indol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Nitro-1H-indol-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-(5-Nitro-1H-indol-1-yl)propanoic acid is similar to other indole derivatives, such as 2-(5-nitro-1H-indol-3-yl)ethanamine hydrochloride and isotonitazene. its unique structure, particularly the presence of the propanoic acid group, sets it apart and contributes to its distinct chemical and biological properties.
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Properties
IUPAC Name |
2-(5-nitroindol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(11(14)15)12-5-4-8-6-9(13(16)17)2-3-10(8)12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQKMBQYXEICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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